molecular formula C4H7NS2 B14757159 2,5-Dithia-7-azabicyclo[2.2.1]heptane CAS No. 279-45-8

2,5-Dithia-7-azabicyclo[2.2.1]heptane

Cat. No.: B14757159
CAS No.: 279-45-8
M. Wt: 133.2 g/mol
InChI Key: KIQFGHUQFJLDGN-UHFFFAOYSA-N
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Description

2,5-Dithia-7-azabicyclo[221]heptane is a bicyclic compound characterized by the presence of sulfur and nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dithia-7-azabicyclo[2.2.1]heptane can be achieved through several methods. One notable method involves the reaction of SNS+ (as the AsF6– salt) with alkenes such as ethylene, trans- and cis-2-butene, and norbornene. This reaction proceeds via a concerted symmetry-allowed cycloaddition to form 1,3,2-dithiazolidine cations, which then undergo a second cycloaddition to yield 1,4-dithia-7-azabicyclo[2.2.1]heptane .

Industrial Production Methods

While specific industrial production methods for 2,5-Dithia-7-azabicyclo[22

Chemical Reactions Analysis

Types of Reactions

2,5-Dithia-7-azabicyclo[2.2.1]heptane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

2,5-Dithia-7-azabicyclo[2.2.1]heptane has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,5-Dithia-7-azabicyclo[2.2.1]heptane exerts its effects involves its ability to participate in various chemical reactions due to the presence of sulfur and nitrogen atoms. These atoms can interact with different molecular targets and pathways, facilitating the formation of new chemical bonds and the modification of existing ones .

Comparison with Similar Compounds

Similar Compounds

    2-Azabicyclo[2.2.1]heptane: This compound shares a similar bicyclic structure but lacks sulfur atoms.

    7-Azabicyclo[2.2.1]heptane: Another related compound with a similar framework but different functional groups.

Uniqueness

2,5-Dithia-7-azabicyclo[2.2.1]heptane is unique due to the presence of both sulfur and nitrogen atoms within its bicyclic structure. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications .

Properties

CAS No.

279-45-8

Molecular Formula

C4H7NS2

Molecular Weight

133.2 g/mol

IUPAC Name

2,5-dithia-7-azabicyclo[2.2.1]heptane

InChI

InChI=1S/C4H7NS2/c1-3-5-4(6-1)2-7-3/h3-5H,1-2H2

InChI Key

KIQFGHUQFJLDGN-UHFFFAOYSA-N

Canonical SMILES

C1C2NC(S1)CS2

Origin of Product

United States

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